molecular formula C23H29N2O5P B11418313 Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11418313
M. Wt: 444.5 g/mol
InChI Key: DACQFSZMOHCYJN-UHFFFAOYSA-N
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Description

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a key functional group in many biological and industrial applications. This compound is notable for its unique structure, which includes an oxazole ring, a methoxyphenyl group, and a methylphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the reaction of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazole ring. The methoxyphenyl and methylphenyl groups are then introduced through nucleophilic substitution reactions.

Chemical Reactions Analysis

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various chemical reactions, including:

Scientific Research Applications

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphonate group can mimic the natural substrate of enzymes, leading to competitive inhibition. This compound can also form stable complexes with metal ions, which is the basis for its use as a corrosion inhibitor .

Comparison with Similar Compounds

Similar compounds to DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE include:

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications.

Properties

Molecular Formula

C23H29N2O5P

Molecular Weight

444.5 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C23H29N2O5P/c1-5-28-31(26,29-6-2)23-22(24-16-19-9-7-17(3)8-10-19)30-21(25-23)15-18-11-13-20(27-4)14-12-18/h7-14,24H,5-6,15-16H2,1-4H3

InChI Key

DACQFSZMOHCYJN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)C)OCC

Origin of Product

United States

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